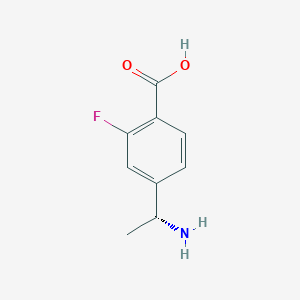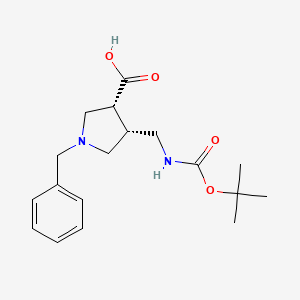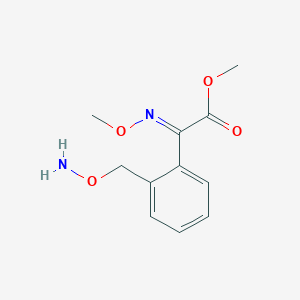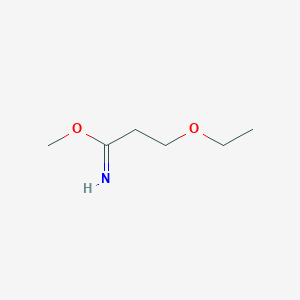
(R)-4-(1-Aminoethyl)-2-fluorobenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminoethyl)-2-fluorobenzoicacid is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom and an aminoethyl group attached to a benzoic acid core, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric hydrogenation of a suitable precursor, such as a fluorinated benzoic acid derivative, using chiral catalysts. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst to ensure the desired enantiomer is produced .
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-2-fluorobenzoicacid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
®-4-(1-Aminoethyl)-2-fluorobenzoicacid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which ®-4-(1-Aminoethyl)-2-fluorobenzoicacid exerts its effects involves its interaction with specific molecular targets. For instance, the aminoethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, making it a potent inhibitor or activator in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminoethyl)benzoic acid hydrochloride: Similar structure but lacks the fluorine atom.
®-2-(1-Aminoethyl)phenol: Contains a hydroxyl group instead of a carboxylic acid.
®-(+)-1-(1-naphthyl)ethylamine: A chiral amine with a naphthyl group instead of a benzoic acid core.
Uniqueness
®-4-(1-Aminoethyl)-2-fluorobenzoicacid is unique due to the presence of both the fluorine atom and the chiral aminoethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
InChI Key |
YGJRIDMDDKKESX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)








![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)

